molecular formula C20H24ClN3O B14193516 N-(4-chlorophenyl)-4-(4-phenylpiperazin-1-yl)butanamide CAS No. 923024-37-7

N-(4-chlorophenyl)-4-(4-phenylpiperazin-1-yl)butanamide

Cat. No.: B14193516
CAS No.: 923024-37-7
M. Wt: 357.9 g/mol
InChI Key: OXPPQZQGXMOKCK-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-(4-phenylpiperazin-1-yl)butanamide is a chemical compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-(4-phenylpiperazin-1-yl)butanamide typically involves the following steps:

    Formation of 4-(4-phenylpiperazin-1-yl)butanoic acid: This intermediate can be synthesized by reacting 4-phenylpiperazine with butanoic acid under acidic conditions.

    Amidation Reaction: The 4-(4-phenylpiperazin-1-yl)butanoic acid is then reacted with 4-chloroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4-(4-phenylpiperazin-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids

Properties

CAS No.

923024-37-7

Molecular Formula

C20H24ClN3O

Molecular Weight

357.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-4-(4-phenylpiperazin-1-yl)butanamide

InChI

InChI=1S/C20H24ClN3O/c21-17-8-10-18(11-9-17)22-20(25)7-4-12-23-13-15-24(16-14-23)19-5-2-1-3-6-19/h1-3,5-6,8-11H,4,7,12-16H2,(H,22,25)

InChI Key

OXPPQZQGXMOKCK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

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